4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
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Description
4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C18H15N3O3S and its molecular weight is 353.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been reported to exhibit anti-inflammatory properties , suggesting that their targets could be enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes.
Mode of Action
For instance, some benzothiazole derivatives have been reported to inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Biochemical Pathways
The compound may affect the arachidonic acid pathway, which is involved in the production of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, the compound could potentially reduce the production of these mediators, thereby exerting an anti-inflammatory effect .
Result of Action
If the compound does indeed inhibit cox enzymes, it could potentially reduce inflammation by decreasing the production of pro-inflammatory prostaglandins .
Properties
IUPAC Name |
4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-21-13-8-14(23-2)15(24-3)9-16(13)25-18(21)20-17(22)12-6-4-11(10-19)5-7-12/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIDSLPLLXUAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.